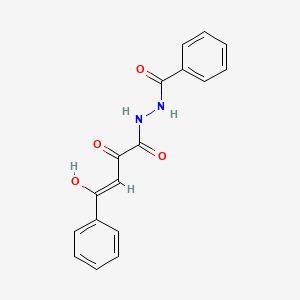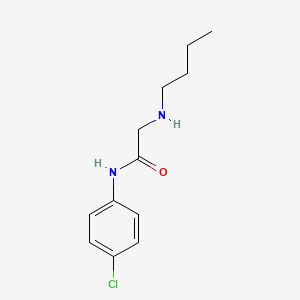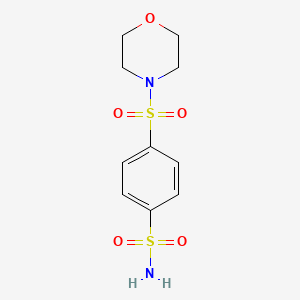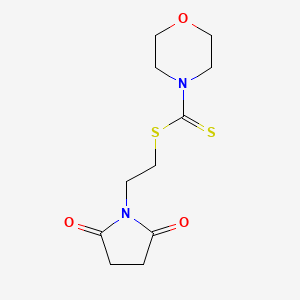
N'-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)benzohydrazide
Overview
Description
N'-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)benzohydrazide, also known as HO-3867, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydrazide compounds and has been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N'-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)benzohydrazide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of STAT3, a transcription factor that is involved in cell proliferation and survival. In addition, N'-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)benzohydrazide has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and physiological effects:
N'-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)benzohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In addition, N'-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)benzohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
N'-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed by various analytical techniques. It is also stable under normal laboratory conditions. However, there are some limitations to its use. It has poor solubility in water, which can make it difficult to administer in in vivo experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on N'-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)benzohydrazide. One area of interest is its potential use as an anti-inflammatory agent. It has been shown to be effective in reducing inflammation in various models, and further studies are needed to determine its potential therapeutic applications. Another area of interest is its potential use as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its potential use in cancer therapy. In addition, further studies are needed to elucidate its mechanism of action and to determine its potential use in other disease areas such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, N'-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)benzohydrazide is a small molecule that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-oxidant properties and has been shown to modulate various signaling pathways. Further studies are needed to determine its potential use in various disease areas and to elucidate its mechanism of action.
Synthesis Methods
N'-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)benzohydrazide can be synthesized by reacting 2-hydroxy-4-phenyl-2-butenal with benzohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, and the resulting product is purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
N'-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)benzohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has been tested in various in vitro and in vivo models, and the results have been promising.
properties
IUPAC Name |
N'-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-14(12-7-3-1-4-8-12)11-15(21)17(23)19-18-16(22)13-9-5-2-6-10-13/h1-11,20H,(H,18,22)(H,19,23)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLWLZXCJOTNDS-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C2=CC=CC=C2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49817371 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- | |
CAS RN |
124928-27-4 | |
| Record name | Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124928274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)

![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)
![5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5917715.png)

![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)

![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)


![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)

